molecular formula C7H9BrN2 B1341949 5-bromo-N,3-dimethylpyridin-2-amine CAS No. 245765-66-6

5-bromo-N,3-dimethylpyridin-2-amine

Cat. No. B1341949
M. Wt: 201.06 g/mol
InChI Key: QTBNIBCNVQMGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N,3-dimethylpyridin-2-amine is a brominated and dimethylated derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the bromine atom and the dimethylamino group at specific positions on the pyridine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related N-(pyridin-2-yl)amides and brominated heterocycles has been reported using α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, the formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a mild and metal-free process . Additionally, the synthesis of 3-bromoimidazo[1,2-a]pyridines was obtained through a one-pot tandem cyclization/bromination process using only TBHP, without the need for a base, indicating the potential for diverse synthetic pathways for brominated pyridine derivatives .

Molecular Structure Analysis

X-ray crystallography analysis has been utilized to study the regioselectivity of reactions involving brominated pyrimidines, which are structurally related to 5-bromo-N,3-dimethylpyridin-2-amine. The analysis revealed the formation of specific brominated and aminated pyrimidine products, suggesting that similar analytical techniques could be applied to determine the molecular structure of 5-bromo-N,3-dimethylpyridin-2-amine and its derivatives .

Chemical Reactions Analysis

The reactivity of brominated heterocycles, such as 5-bromo-N,3-dimethylpyridin-2-amine, can be explored through various chemical reactions. For example, the presence of a bromine atom on the double bond of certain compounds allows for aziridination or bromine displacement with an amine, leading to the formation of fused bicyclic structures or amino-substituted products . This indicates that 5-bromo-N,3-dimethylpyridin-2-amine could potentially undergo similar reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and aminated heterocycles are influenced by their molecular structure. For instance, the crystallization of such compounds can involve typical intramolecular hydrogen bonding, as observed in the crystal structure of a brominated pyrimidine derivative . These properties are crucial for understanding the behavior of 5-bromo-N,3-dimethylpyridin-2-amine in various solvents and conditions, as well as its potential applications in the development of pharmaceuticals or other chemical products.

Scientific Research Applications

Catalysis in Selective Amination

5-bromo-N,3-dimethylpyridin-2-amine is utilized in selective amination processes. For instance, a study demonstrated its use in the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, resulting in a high yield of 5-amino-2-chloropyridine product (Ji, Li, & Bunnelle, 2003).

Role in Heterobicycles Synthesis

This chemical is involved in the synthesis of heterobicycles, like 4,5'-bipyrimidines. It reacts with butyllithium to yield N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a compound used in further chemical synthesis and studies (Kowalewski et al., 1981).

Use in Amination of Halogenopyridines

The compound is significant in the study of amination reactions involving various halogenopyridines. Research into the action of potassium amide on methyl-substituted bromo(chloro)pyridines, including 5-bromo-2-t-butylpyridine, has provided insights into the influence of substituents on the course of amination reactions (Does & Hertog, 2010).

Investigations in Pyridine Derivatives Synthesis

Studies have focused on synthesizing novel pyridine-based derivatives using 5-bromo-N,3-dimethylpyridin-2-amine. Such research includes palladium-catalyzed Suzuki cross-c-coupling reactions to create new pyridine derivatives, which are then analyzed using Density Functional Theory (DFT) methods for potential applications in various fields including biology and chemistry (Ahmad et al., 2017).

Application in Pyrimidine Chemistry

The compound is also employed in the synthesis of pyrimidine derivatives. For example, it's used to produce 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which is then converted to various thiadiazine derivatives. These derivatives are significant for further chemical transformations and biological studies (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Use in Spectrophotometric Assays

Another application of 5-bromo-N,3-dimethylpyridin-2-amine is in spectrophotometric assays. It has been involved in the study of the stability of certain compounds in solutions, using advanced analytical techniques for better understanding their properties and degradation kinetics (Dabbene, Brinón, & de Bertorello, 1997).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust or vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNIBCNVQMGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592854
Record name 5-Bromo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,3-dimethylpyridin-2-amine

CAS RN

245765-66-6
Record name 5-Bromo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methylpyridin-2-amine (B-4-1) (3.7 g, 0.02 mol) in THF (50 mL) was added portionwise NaH (0.8 g, 0.02 mol) at 0° C. After the addition, the mixture was stirred at room temperature for about 0.5 hr, and cooled to 0° C. again. Iodomethane (2.8 g, 0.02 mol) was added slowly. The resulting mixture was allowed to rise to room temperature and stirred for 1 hr. TLC (EtOAc: Petroleum ether=1:4) showed that the reaction was complete. Saturated aqueous NaCl (10 mL) and EtOAc (10 mL) were added. The organic layer was concentrated and the residue was purified via a silica gel column eluted with EtOAc/Petroleum ether (1:8) to give 5-bromo-N,3-dimethylpyridin-2-amine (B-4-2) (2.3 g, 57.8%) as a white solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,3-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N,3-dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N,3-dimethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N,3-dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-N,3-dimethylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-N,3-dimethylpyridin-2-amine

Citations

For This Compound
1
Citations
JK Sahu, AK Mishra - Current Drug Discovery Technologies, 2019 - ingentaconnect.com
Objective: Ozenoxacin is one of the potent quinolone antibiotics, recently approved by the United States Food and Drug Administration (USFDA) with reported pharmacology to treat the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.